Product packaging for Inulotriose(Cat. No.:CAS No. 58208-59-6)

Inulotriose

Cat. No.: B12754265
CAS No.: 58208-59-6
M. Wt: 504.4 g/mol
InChI Key: UVEIHXHNEIMXTD-VORSWSGSSA-N
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Description

Contextualization within Fructan and Oligosaccharide Research

Inulotriose is classified as a fructan, which is a polymer of fructose (B13574) molecules. wikipedia.org More specifically, it is a type of fructo-oligosaccharide (FOS), a subgroup of fructans characterized by a short chain length. wikipedia.org Fructans are naturally occurring carbohydrates found in a wide variety of plants, including chicory, Jerusalem artichokes, and dahlia. springernature.commdpi.com They serve as energy storage molecules for these plants.

The structure of this compound consists of three fructose units joined by β(2,1) glycosidic bonds. This specific linkage is a defining characteristic of inulin-type fructans. cambridge.org this compound is a key product of the enzymatic hydrolysis of inulin (B196767), a longer-chain fructan. nih.gov This breakdown is catalyzed by endo-inulinases, which act randomly on the internal bonds of the inulin molecule, releasing shorter oligosaccharides like this compound, inulotetraose, and inulopentaose. nih.govsemanticscholar.org

Conversely, exo-inulinases act on the terminal ends of inulin chains, primarily releasing fructose. nih.gov The presence and action of these different types of inulinases are crucial in both natural biological systems and industrial applications for the production of various fructo-oligosaccharides.

Table 1: Classification and Properties of this compound

PropertyDescription
Chemical Formula C₁₈H₃₂O₁₆
Classification Trisaccharide, Fructo-oligosaccharide (FOS), Fructan
Monomer Unit Fructose
Glycosidic Linkage β(2,1)
Source Enzymatic hydrolysis of inulin

Academic Significance and Research Trajectories of this compound

This compound holds considerable importance in academic and research settings, primarily due to its role as a specific substrate and an analytical standard. High-purity this compound is utilized in biochemical assays to study the activity and kinetics of enzymes, particularly endo-inulinases. megazyme.com By using this compound as a substrate, researchers can characterize the function of these enzymes, which are produced by various microorganisms, including fungi and bacteria. nih.govsemanticscholar.org

A significant area of research involving this compound is the study of the human gut microbiota. Inulin-type fructans, including this compound, are considered prebiotics because they are not digested in the upper gastrointestinal tract and reach the colon intact. nih.govfrontiersin.org There, they are fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus. nih.govresearchgate.net Studies have shown that the fermentation of inulin and its resulting oligosaccharides can lead to the production of short-chain fatty acids (SCFAs), which are beneficial for gut health. researchgate.net

Research has also focused on the enzymatic production of inulooligosaccharides (IOS), including this compound, from inulin. nih.gov Optimizing the conditions for the enzymatic hydrolysis of inulin can lead to higher yields of specific oligosaccharides. researchgate.net These studies are important for the food industry, which utilizes fructo-oligosaccharides as functional food ingredients. researchgate.net Furthermore, this compound serves as a reference standard in analytical chemistry for the identification and quantification of carbohydrates in various samples. megazyme.comsigmaaldrich.com

Table 2: Research Applications of this compound

Research AreaApplication of this compoundKey Findings
Enzymology Substrate for endo-inulinasesCharacterization of enzyme activity and specificity. nih.govmegazyme.com
Gut Microbiome Fermentable substrate for gut bacteriaPromotes the growth of beneficial bacteria and production of short-chain fatty acids. nih.govresearchgate.net
Food Science Product of inulin hydrolysisDevelopment of functional food ingredients with prebiotic properties. researchgate.net
Analytical Chemistry Analytical standardAccurate identification and quantification of oligosaccharides in complex mixtures. megazyme.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O16 B12754265 Inulotriose CAS No. 58208-59-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58208-59-6

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(3S,4R,5R)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5,6-tetrahydroxyhexan-2-one

InChI

InChI=1S/C18H32O16/c19-1-7(23)11(25)12(26)8(24)4-31-18(16(30)14(28)10(3-21)34-18)6-32-17(5-22)15(29)13(27)9(2-20)33-17/h7,9-16,19-23,25-30H,1-6H2/t7-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-/m1/s1

InChI Key

UVEIHXHNEIMXTD-VORSWSGSSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)OCC(=O)C(C(C(CO)O)O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Endogenous Presence in Plant Species

Inulotriose does not typically accumulate to high concentrations but exists as part of a complex mixture of fructans. Its detection and quantification are pivotal for understanding fructan metabolism in plants.

This compound is primarily found in plants that use inulin-type fructans as their main storage carbohydrate. These plants belong mainly to the Asteraceae family. agriculturejournals.cz

Cichorium intybus (Chicory): The roots of chicory are a major commercial source of inulin (B196767) and its derivatives. nih.govsciopen.com this compound is a key component of the fructooligosaccharide fraction obtained from chicory roots. researchgate.netkoreascience.kr It is formed during the enzymatic hydrolysis of inulin, either endogenously within the plant or through industrial processing. maxwellsci.com The degree of polymerization (DP) of fructans in chicory can range from 2 to 60, with this compound representing a low DP (DP=3) component. dergipark.org.tr

Arctium lappa (Burdock): Edible burdock root is another significant source of inulin-type fructans. nih.govnih.gov Research has specifically identified and structurally confirmed the presence of this compound in burdock roots, particularly during post-harvest storage. researchgate.netjst.go.jp During storage at low temperatures (e.g., 0°C), the native inulin is hydrolyzed by endogenous enzymes, leading to an increase in the concentration of lower DP fructans, including this compound. nih.gov

In addition to chicory and burdock, this compound has been identified in other plants, such as Morinda officinalis, where it is one of several oligosaccharides contributing to the plant's medicinal properties. nih.gov It has also been detected in the leaves and rhizomes of some wild banana (Musa spp.) accessions. frontiersin.org

Plant SpeciesFamilyPrimary Organ of AccumulationReference
Cichorium intybus (Chicory)AsteraceaeRoots nih.govsciopen.com
Arctium lappa (Burdock)AsteraceaeRoots nih.govnih.gov
Musa spp. (Banana)MusaceaeFruit, Leaves, Rhizomes frontiersin.org
Morinda officinalisRubiaceaeNot Specified nih.gov
Helianthus tuberosus (Jerusalem artichoke)AsteraceaeTubers agriculturejournals.czresearchgate.net

The synthesis and degradation of fructans are dynamic processes regulated by plant physiology and environmental conditions. This compound is an important intermediate in these pathways.

Storage and Remobilization: Fructans serve as primary reserve carbohydrates in the vacuoles of storage organs like roots and tubers. frontiersin.orgnih.gov this compound is formed during the enzymatic breakdown of long-chain inulin by fructan exohydrolases (FEHs) and endo-inulinases. nih.govglobalsciencebooks.info This process occurs, for example, during cold storage of burdock roots, where the breakdown of inulin into smaller oligosaccharides like this compound is observed. nih.govjst.go.jp This degradation is a mechanism for mobilizing stored energy for renewed growth or defense.

Stress Responses: There is growing evidence that fructans and related oligosaccharides play a role in protecting plants against abiotic stresses such as drought and cold. frontiersin.orgglobalsciencebooks.infoprogressivecrop.comntu.edu.sg this compound has been recognized as a metabolite potentially involved in plant stress responses. escholarship.org The accumulation of soluble sugars, including small oligosaccharides, can contribute to osmotic adjustment and the stabilization of cellular membranes under stress conditions. progressivecrop.com Studies on Cichorium intybus hairy root cultures have shown that nutrient starvation (e.g., phosphate (B84403) and iron) can trigger a significant increase in inulin accumulation, which implies a corresponding flux through this compound during its synthesis and potential degradation under stress. nih.gov

Extraction and Purification Techniques from Biological Matrices

The isolation of this compound from plant sources involves extracting a complex mixture of carbohydrates, followed by purification to separate the desired oligosaccharide.

The initial step in isolating FOS, including this compound, is a solid-liquid extraction from the plant matrix. The choice of solvent and extraction conditions is critical for maximizing yield and purity.

Hot Water Extraction: This is the most common and environmentally friendly method for extracting fructans from plant materials like chicory and Jerusalem artichoke roots. ebrary.netresearchgate.net The process typically involves heating the minced or powdered plant material in water at temperatures ranging from 60 to 90°C for a specified duration (e.g., 30-60 minutes). dergipark.org.trresearchgate.net

Aqueous Alcohol Extraction: Solutions of ethanol (B145695) in water (e.g., 50% ethanol) are also used for extraction. mdpi.comresearchgate.net This method can be effective, but the solvent composition needs to be carefully controlled.

Other Methods: Techniques such as ultrasound-assisted extraction and microwave-assisted extraction have been explored to improve efficiency, reduce extraction time, and lower energy consumption. nih.govmdpi.com The crude extract obtained contains this compound along with other fructans, monosaccharides (fructose, glucose), sucrose (B13894), and other water-soluble plant components. core.ac.uk

Extraction MethodTypical SolventsKey ParametersReference
Hot Water DiffusionWaterTemperature (60-90°C), Time (30-90 min), Liquid-to-Solid Ratio dergipark.org.trebrary.net
Solvent ExtractionAqueous Ethanol, AcetoneSolvent Concentration, Temperature mdpi.comdergipark.org.tr
Assisted ExtractionWater, EthanolUltrasonic Frequency, Microwave Power nih.govmdpi.com

Following extraction, chromatographic techniques are essential for separating this compound from the complex mixture of other sugars. researchgate.net

Column Chromatography: A common initial purification step involves column chromatography using stationary phases like a carbon-Celite mixture. researchgate.net This allows for the separation of oligosaccharides based on their size.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of oligosaccharides. Hydrophilic Interaction Chromatography (HILIC) is the preferred mode for separating highly polar sugar molecules. sigmaaldrich.com Columns with aminopropyl-bonded silica (B1680970) or more stable polymeric polyamine phases are frequently used, often with a mobile phase of acetonitrile (B52724) and water. dergipark.org.trsigmaaldrich.com

Advanced Chromatographic Techniques: For industrial-scale purification, more advanced methods like Simulated Moving Bed (SMB) chromatography can be employed. mpg.de SMB allows for a continuous separation process, which can efficiently isolate specific oligosaccharide fractions from a complex feed stream. mpg.de Ion-exchange chromatography is another method used in the purification process to remove charged molecules and can also be used for oligosaccharide fractionation. core.ac.ukresearchgate.net The final isolated product's purity is typically confirmed using analytical HPLC and mass spectrometry. researchgate.net

Biosynthetic Pathways and Enzymatic Synthesis of Inulotriose

Microbial Production of Inulotriose through Enzymatic Bioconversion

Utilization of Endoinulinases (EC 3.2.1.7) for Inulin (B196767) Hydrolysis

Strategies for Enzyme Immobilization and Biocatalyst Reuse

Covalent Bonding: This method involves the formation of strong covalent bonds between the enzyme and a support material. For instance, inulinase (B15287414) has been successfully immobilized on glutathione-coated gold magnetic nanoparticles (GSH-AuMNPs). nih.gov This technique resulted in a high immobilization yield (93%) and allowed the biocatalyst to be reused effectively. nih.gov After ten cycles, the immobilized inulinase retained approximately 78% of its initial activity. nih.gov

Entrapment: In this technique, the enzyme is physically confined within a porous matrix, such as a polymer gel. e-asct.org Sodium alginate is a widely used material for entrapping inulinase. mdpi.com The enzyme is mixed with a sodium alginate solution and then dripped into a calcium chloride solution to form beads, trapping the enzyme inside. mdpi.com Studies on inulinase from Aspergillus niger immobilized in sodium alginate showed that the biocatalyst could be reused for seven consecutive cycles for the hydrolysis of inulin. mdpi.com

Adsorption: This method relies on the physical binding of enzymes to the surface of a support material through weak forces like van der Waals forces or hydrogen bonds. e-asct.org

The choice of immobilization technique and support material can influence the enzyme's stability, activity, and reusability. researchgate.net Research continues to explore novel and efficient immobilization strategies to improve the industrial application of inulinases for producing compounds like this compound. nih.gov

Table 1: Comparison of Inulinase Immobilization Strategies

Immobilization Support Enzyme Source Immobilization Method Reusability Remaining Activity Reference
Gold-Magnetic Nanoparticles - Covalent Bonding 10 cycles ~78% nih.gov
Sodium Alginate Aspergillus niger Entrapment 7 cycles Active through 6th cycle mdpi.com
Alginate-CMC Beads - Entrapment 12 cycles <50% researchgate.net

Transfructosylation Reactions for Oligosaccharide Elongation

This compound is synthesized via transfructosylation, a reaction catalyzed by enzymes such as fructosyltransferases (FTases) and certain β-fructofuranosidases. researchgate.netnih.gov In this reaction, a fructosyl group is transferred from a donor substrate, most commonly sucrose (B13894), to an acceptor molecule. nih.gov If the acceptor is another sucrose molecule, the initial product is a trisaccharide like 1-kestose (B104855). nih.gov Subsequent transfers of fructose (B13574) moieties to this newly formed oligosaccharide lead to the elongation of the chain, forming inulotetraose, inulopentaose, and other higher-degree FOS. mcgill.ca Endo-inulinases can also produce this compound by hydrolyzing internal linkages of inulin. mcgill.ca

The reaction can be summarized as follows: GF + GF → G + GF₂ (1-kestose) GF + GF₂ → G + GF₃ (Nystose) GF + GF₃ → G + GF₄ (this compound precursor/higher FOS)

Where G is glucose and F is fructose. The enzyme first cleaves the glycosidic bond in sucrose (GF) and forms a covalent enzyme-fructose intermediate. This intermediate can then react with water (hydrolysis) or with the hydroxyl group of an acceptor molecule (transfructosylation) to elongate the oligosaccharide chain. nih.gov

Substrate Specificity and Acceptor Molecule Preference

The efficiency and product profile of transfructosylation are highly dependent on the enzyme's substrate specificity and its preference for different acceptor molecules. mdpi.com

Substrate Specificity: While sucrose is the most common and effective substrate for many fructosyltransferases used in FOS production, some enzymes exhibit broad substrate specificity. mdpi.comresearchgate.net For example, the β-fructofuranosidase from Rhodotorula dairenensis can hydrolyze sucrose, 1-kestose, nystose, and raffinose, though it shows a clear preference for shorter substrates like sucrose. mdpi.com

Acceptor Molecule Preference: The nature of the acceptor molecule dictates the structure of the synthesized oligosaccharide. When sucrose acts as the acceptor, inulin-type FOS with β-(2→1) linkages are formed. nih.govnih.gov However, enzymes can also utilize other carbohydrates as acceptors. For instance, the inulosucrase from Lactobacillus gasseri can transfer fructose units to maltose, leading to the synthesis of novel oligosaccharides called maltosylfructosides, such as erlose and neo-erlose. nih.govnih.gov This demonstrates the enzyme's capacity to recognize different acceptor molecules, which can be exploited to produce a variety of functional oligosaccharides. Some enzymes may even utilize alcohols as acceptors. mdpi.com

Impact of Reaction Environment (e.g., organic co-solvents) on Transfructosylation Efficiency

The reaction environment plays a crucial role in modulating the efficiency of transfructosylation. High substrate concentrations, typically of sucrose, are known to favor the transferase activity over the competing hydrolysis reaction. mcgill.ca The addition of organic co-solvents to the aqueous reaction medium can further enhance the synthesis of FOS. researchgate.net

The use of biphasic systems, consisting of an organic solvent and an aqueous buffer, has been investigated to improve FOS production. researchgate.net These systems can influence the reaction equilibrium and selectivity. In a study using an endo-inulinase, the highest FOS bioconversion yield (60.2%) was achieved in a butyl acetate (B1210297)/buffer system, with nystose being the primary end-product. researchgate.net The choice of solvent and its proportion in the reaction medium significantly affect the yield and composition of the resulting FOS. researchgate.net For example, maple syrup, which is rich in sucrose, has also been explored as a reaction medium, demonstrating that the natural composition of the environment can be leveraged to favor transfructosylation. mcgill.ca

Table 2: Effect of Biphasic Systems on FOS Bioconversion Yield

Organic Co-solvent FOS Bioconversion Yield (%) Main End-Product Reference
Butyl Acetate 60.2% Nystose researchgate.net
Maple Syrup (15°Bx) - Kestose researchgate.net
Maple Syrup (66°Bx) - Nystose and Fructosyl-nystose researchgate.net

Screening and Isolation of Novel Inulinase-Producing Microorganisms

The discovery of novel microorganisms with high inulinase activity is essential for advancing the industrial production of this compound and other FOS. The screening process typically involves isolating microbes from environments rich in inulin-containing plants. researchgate.netscribd.com

The general workflow includes:

Sample Collection: Soil samples are collected from the rhizosphere (the soil region directly influenced by root secretions) of inulin-rich plants such as dahlia, Jerusalem artichoke, garlic, onion, and chicory. researchgate.netscribd.comresearchgate.net Endophytic bacteria, which live within plant tissues, are also a potential source. aensiweb.com

Isolation: An enrichment culture technique is commonly used for the selective isolation of inulinolytic microorganisms. researchgate.net The collected samples are inoculated into a basal medium, such as Czapek-Dox agar, where inulin is provided as the sole carbon source. researchgate.netscirp.org This condition favors the growth of microorganisms that can produce inulinase to break down inulin for energy.

Screening: After incubation, the plates are screened for inulinolytic activity. A common method involves flooding the agar plates with Lugol's iodine solution. researchgate.net A clear halo or zone of hydrolysis around a microbial colony indicates that the inulin in the medium has been broken down, signifying the presence of extracellular inulinase. researchgate.netaensiweb.com The size of the clear zone can be used as a preliminary indicator of the level of enzyme production.

Identification and Characterization: Isolates that show positive results are then purified and identified. Further quantitative assays are performed in submerged fermentation to measure the precise inulinase activity and optimize production conditions. researchgate.net

Through these methods, a diverse range of bacteria and fungi have been identified as potent inulinase producers, including species from the genera Bacillus, Aspergillus, Pseudomonas, and Streptomyces. researchgate.netscirp.orgresearchgate.net

Table 3: Examples of Isolated Inulinase-Producing Microorganisms and Their Sources

Microorganism Genus Source of Isolation Reference
Bacillus sp. Rhizosphere of Dahlia, Onion, Garlic researchgate.net
Aspergillus clavatus Rhizosphere of Dahlia
Streptomyces sp. Jerusalem artichoke-grown soil scirp.org
Flavobacterium multivorum Soil samples nih.gov
Arthrobacter sp. Field planted with chicory researchgate.net
Endophytic bacterium A5 Solenostemon scutellarioides plant aensiweb.com

Enzymatic Hydrolysis and Degradation Mechanisms of Inulotriose

Catalytic Action Patterns of Inulinases

Inulinases are broadly classified based on their mode of action on the inulin (B196767) polymer chain. The two primary types, endoinulinase and exoinulinase, exhibit distinct cleavage patterns that result in different hydrolysis products.

Endoinulinases (EC 3.2.1.7) act by randomly hydrolyzing the internal β-(2,1)-D-fructosidic linkages within the inulin chain. wikipedia.orgresearchgate.net This "endo" mode of action breaks the polymer into a mixture of smaller inulo-oligosaccharides (IOSs) of varying degrees of polymerization (DP). frontiersin.orgnih.gov The primary products of this catalytic process are inulotriose (F3), inulotetraose (F4), and other short-chain oligosaccharides. frontiersin.orgnih.govresearchgate.net This random cleavage pattern makes endoinulinases particularly valuable for the industrial production of FOS, including this compound, which are recognized for their prebiotic properties. acs.orgresearchgate.net The enzymatic reaction effectively reduces the length of the inulin polymer, generating a syrup rich in these functional oligosaccharides. nih.gov

In contrast to the random internal cleavage by endoinulinases, exoinulinases (EC 3.2.1.80) hydrolyze inulin by sequentially cleaving terminal fructose (B13574) units from the non-reducing end of the fructan chain. frontiersin.orgnih.govresearchgate.net This results in the primary production of fructose. researchgate.netnih.gov This fundamental difference in their catalytic mechanism dictates their respective applications; exoinulinases are primarily used for producing high-fructose syrup. springernature.com

Another key distinguishing feature is their activity on sucrose (B13894). Exoinulinases typically exhibit significant invertase activity, meaning they can efficiently hydrolyze sucrose. frontiersin.orgnih.gov Conversely, endoinulinases generally lack or have very low invertase activity. nih.govnih.gov The ratio of inulinase (B15287414) to invertase activity (the I/S ratio) is often used to differentiate between the two enzyme types, with endoinulinases having a much higher I/S ratio. labinsights.nl Structurally, the active site of endo-inulinase is described as a pocket or cavity, which facilitates the binding of the inulin chain for internal cleavage, whereas the active site of exo-inulinase is typically funnel-shaped to accommodate the terminal end of the substrate. wikipedia.org

FeatureEndoinulinase (EC 3.2.1.7)Exoinulinase (EC 3.2.1.80)
Mode of Action Randomly cleaves internal β-(2,1) linkagesSequentially cleaves terminal fructose units
Primary Products This compound, Inulotetraose, other FOSFructose
Active Site Shape Pocket or cavityFunnel-shaped
Invertase Activity Low to noneSignificant
Primary Application Fructo-oligosaccharide (FOS) productionHigh-fructose syrup production

Molecular and Structural Determinants of Enzyme-Substrate Interaction

The specificity and efficiency of this compound hydrolysis are governed by the precise molecular architecture of the enzyme's active site and the dynamic interactions that occur upon substrate binding.

Inulinases belong to the Glycoside Hydrolase Family 32 (GH32), which also includes invertases and other fructan-hydrolyzing enzymes. frontiersin.orgnih.govnih.govebi.ac.uk The three-dimensional structure of these enzymes features a catalytic domain arranged in a five-bladed beta-propeller fold. wikipedia.orgnih.gov Within this domain lies the active site, a pocket or cleft containing a triad (B1167595) of catalytic residues essential for hydrolysis. researchgate.net

The active site is further characterized by a series of subsites that bind individual fructose units of the substrate. These subsites are numbered -n to +n, with cleavage occurring between the -1 and +1 subsites. The specific amino acid residues lining these subsites determine the affinity and positioning of the oligosaccharide chain, thereby dictating the enzyme's specificity. acs.orgresearchgate.net For an endoinulinase to cleave a substrate like this compound, the molecule must bind across these subsites in a manner that places an internal glycosidic bond at the catalytic center. The more extensive pocket shape of endoinulinases, compared to the funnel shape of exoinulinases, is crucial for accommodating the fructan chain and enabling this internal cleavage. wikipedia.orgresearchgate.net

The interaction between an inulinase and this compound is not a static process but a dynamic one, involving conformational changes in both the enzyme and the substrate. mdpi.com Upon initial binding, the enzyme's structure can shift to achieve a more catalytically competent conformation, a concept known as "induced fit". This dynamic interplay is essential for correctly orienting the β-(2,1) fructosyl linkage of this compound relative to the catalytic residues for efficient hydrolysis. acs.org

Microbial Degradation of this compound in Biological Systems

In biological systems, particularly the human colon, this compound and other FOS are not digested by human enzymes but serve as valuable substrates for gut microbiota. nih.gov This selective fermentation by beneficial bacteria is the basis of their prebiotic effect.

Various species of Bifidobacterium and Lactobacillus are well-known for their ability to utilize FOS. nih.govnih.gov These bacteria possess specific enzymatic machinery, including inulinases and β-fructosidases, to break down this compound. nih.gov The degradation mechanisms can vary between different bacterial strains. nih.govresearchgate.net Some strains may employ extracellular enzymes to hydrolyze this compound into fructose, which is then transported into the cell. Other strains utilize specific transport systems, such as ATP-binding cassette (ABC) transporters, to internalize the entire oligosaccharide for intracellular degradation. nih.gov

This microbial fermentation of this compound leads to the production of short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate, and butyrate. mdpi.com These SCFAs have numerous health benefits, including serving as an energy source for colonocytes and modulating the gut environment. The ability to degrade this compound provides a competitive advantage to these beneficial microbes, allowing them to proliferate and contribute to a healthy gut microbiota composition. nih.gov

Microbial GenusDegradation CharacteristicsKey Products
Bifidobacterium Strain-dependent; often involves intracellular degradation of short-chain FOS. nih.govAcetate, Lactate (B86563), Formate nih.gov
Lacticaseibacillus Can exhibit strong competitive consumption of inulin and FOS via cytoplasmic β-fructosidase. nih.govShort-chain fatty acids
Bacteroides Some strains partially consume smaller oligosaccharides. nih.govShort-chain fatty acids

Strain-Specific Degradation Mechanisms by Bifidobacterial Strains

The enzymatic breakdown of inulin-type fructans (ITF), such as this compound, by bifidobacteria is not a uniform process across the genus; instead, it is highly strain-specific. nih.govnih.gov Research has revealed distinct mechanisms and preferences for ITF degradation among different bifidobacterial strains, even those coexisting within the same individual's gut microbiota. nih.govresearchgate.net These variations in metabolic capability highlight the niche-specific adaptations of these important gut commensals. scilit.com

Studies examining various Bifidobacterium species have identified several key patterns of fructan degradation:

Simultaneous Degradation: Some strains, notably Bifidobacterium adolescentis B72, are capable of degrading all fractions of fructooligosaccharides (FOS) simultaneously. nih.govresearchgate.net This strain can also partially break down the longer-chain polymer, inulin. nih.gov This suggests the presence of efficient extracellular enzymes that can hydrolyze a range of fructan chain lengths.

Preferential Degradation of Short Chains: Many strains, particularly within the Bifidobacterium longum species, exhibit a preference for shorter-chain FOS. nih.govnih.gov For instance, B. longum B24 and B. longum B18 show better growth on short-chain FOS than on fructose. nih.govresearchgate.net Similarly, B. longum BB536 has been observed to metabolize fructose and smaller oligosaccharides like inulobiose (B1615858) and this compound first, only beginning to consume longer fractions after the shorter ones are nearly depleted. nih.gov This sequential strategy suggests a different enzymatic and transport machinery, focusing on the uptake and intracellular breakdown of smaller molecules.

Limited or No Degradation: Certain strains display a very limited ability to utilize fructans. Bifidobacterium bifidum B46, for example, shows restricted growth on FOS and inulin. nih.gov Some strains are unable to degrade either oligofructose or inulin at all. scilit.com

These differing abilities have led researchers to classify bifidobacteria into functional clusters based on their ITF degradation fingerprints. One such study identified four distinct clusters among 18 strains:

Cluster I: Strains incapable of degrading oligofructose or inulin. scilit.com

Cluster II: Strains that could degrade oligofructose via a preferential mechanism (short chains first) but could not utilize inulin. scilit.com

Cluster III: Strains that degraded all oligofructose fractions simultaneously and could partially break down inulin. scilit.com

Cluster IV: A smaller group characterized by high consumption rates of both fructose and oligofructose, along with partial inulin breakdown. scilit.com

The enzymatic basis for these differences lies in the presence and location of β-fructofuranosidases, which hydrolyze the β(2-1) linkages in fructans. aminer.cn Strains that can degrade inulin often possess extracellular hydrolytic activity, allowing them to break down large polymers outside the cell before transporting the resulting smaller sugars. aminer.cn In contrast, strains that only ferment shorter FOS may rely primarily on intracellular enzymes after transporting the small oligosaccharides into the cell. nih.gov

Bifidobacterium StrainDegradation Mechanism for Inulin-Type Fructans (ITF)Reference
B. adolescentis B72Degrades all FOS fractions simultaneously; partial degradation of inulin. nih.govresearchgate.net
B. longum B24Prefers short-chain FOS for growth. nih.gov
B. longum B18Prefers short-chain FOS for growth. nih.gov
B. longum BB536Preferentially metabolizes fructose and short FOS (F2, F3) before longer chains. nih.gov
B. bifidum B46Limited growth and degradation of all ITF substrates. nih.gov

Implications for Resource Partitioning in Microbial Ecosystems

The strain-specific degradation mechanisms observed in bifidobacteria have significant implications for the structure and function of the gut microbial ecosystem, primarily through resource partitioning. nih.gov Resource partitioning is an ecological principle where different species (or strains) competing for the same general resource utilize it in different ways, which allows for coexistence rather than competitive exclusion. scispace.com

The diverse strategies for breaking down this compound and other fructans facilitate the stable coexistence of multiple Bifidobacterium strains within the same gut environment. nih.govresearchgate.net This specialization suggests that different strains have carved out distinct metabolic niches. nih.govscilit.com For example, a strain like B. adolescentis that can partially hydrolyze long-chain inulin extracellularly creates new resources—shorter oligosaccharides—that can then be consumed by other strains, like B. longum, which specialize in these smaller molecules. nih.govnih.gov

This phenomenon leads to two key types of interactions that structure the community:

Niche Specialization: Strains that preferentially consume short-chain fructans can thrive when these are available, while strains equipped with extracellular enzymes can access the energy stored in longer-chain polymers like inulin. This division of labor reduces direct competition and allows for a more diverse bifidobacterial population to be sustained. nih.govnih.gov

Metabolic Cross-Feeding: This is a critical form of cooperation within the gut microbiota. nih.gov Primary degraders, which break down complex polysaccharides like inulin, release partial breakdown products (oligosaccharides) and fermentation end-products (such as acetate and lactate). aminer.cnnih.gov These metabolites can then be utilized by other members of the microbial community that cannot initiate the breakdown of the parent substrate. nih.gov For instance, some bifidobacteria have been shown to grow by cross-feeding on the mono- and oligosaccharides produced by primary inulin degraders. aminer.cn This cross-feeding extends beyond bifidobacteria; the acetate and lactate produced by B. adolescentis during fructan fermentation can be used by butyrate-producing bacteria like Eubacterium hallii and Anaerostipes caccae, which are themselves crucial for colonocyte health. nih.govnih.gov

Advanced Analytical Methodologies for Inulotriose Characterization and Quantification

High-Resolution Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are fundamental to the analysis of inulotriose, enabling its separation from complex mixtures containing other fructooligosaccharides (FOS), monosaccharides, and disaccharides. The choice of method depends on the analytical goal, whether it is for purity profiling, quantification, or qualitative screening.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index (RI) detector is a widely used method for the quantitative analysis of sugars that lack a UV-absorbing chromophore, such as this compound. mdpi.comresearchgate.net This technique separates compounds based on their affinity for the stationary phase and their solubility in the mobile phase. The RI detector measures the difference in the refractive index between the mobile phase and the sample components as they elute from the column, making it a universal detector for non-ionic, non-volatile compounds. mdpi.com

The method is reliable for determining the concentration of individual sugars in various matrices. mdpi.com For the analysis of this compound and other FOS, specialized columns, such as those with lead (Pb²⁺) loaded stationary phases, are often employed at elevated temperatures (e.g., 80-85°C) with HPLC-grade water as the mobile phase. mdpi.comresearchgate.net This setup allows for the effective separation of fructans from other sugars like glucose, fructose (B13574), and sucrose (B13894). researchgate.net While robust and reproducible, HPLC-RI has some limitations, including lower sensitivity compared to other detectors and incompatibility with gradient elution, as the detector is sensitive to changes in the mobile phase composition. mdpi.com

Research Findings: A validated HPLC-RID method for analyzing sugars and polyols demonstrated excellent linearity (R² > 0.997) over a concentration range of 0.1–5 mg/mL. pharmainfo.in The limits of detection (LOD) and quantification (LOQ) were found to be in the ranges of 0.01–0.17 mg/mL and 0.03–0.56 mg/mL, respectively. pharmainfo.in Another study focusing on apple juice sugars reported LOD and LOQ values for sucrose, glucose, and fructose between 7.56–57.86 mg L⁻¹ and 25.21–192.88 mg L⁻¹, respectively, showcasing the method's sensitivity. scielo.br

Table 1: HPLC-RI Method Parameters for Fructan and Sugar Analysis

Parameter Typical Conditions Source(s)
Column Shodex Sugar SP0810 (Pb²⁺ form), Aminex HPX-87H researchgate.netugm.ac.id
Mobile Phase Deionized/HPLC-grade water mdpi.comugm.ac.id
Flow Rate 0.5 - 1.0 mL/min researchgate.netugm.ac.id
Column Temperature 80 - 85°C researchgate.netpharmainfo.in
Detector Refractive Index (RI) mdpi.commdpi.com
Injection Volume 10 - 20 µL researchgate.netscielo.br

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a superior and powerful technique for the detailed analysis of carbohydrates, including this compound and other inulin-type fructans. ablelab.euresearchgate.net This method offers high-resolution separation and sensitive detection of individual oligosaccharides, even those with a high degree of polymerization (DP). ablelab.eunih.gov The separation occurs on a strong anion-exchange column under highly alkaline conditions (pH 13-14), where the hydroxyl groups of the carbohydrates become partially ionized, allowing them to interact with the stationary phase. researchgate.net Elution is typically achieved using a gradient of sodium acetate (B1210297) in a sodium hydroxide (B78521) solution. researchgate.net

PAD provides direct, sensitive, and specific detection of carbohydrates without the need for derivatization. It works by measuring the current generated from the oxidation of the analytes on a gold electrode surface through a repeating sequence of potentials. This technique is capable of separating and quantifying complex mixtures of FOS, resolving isomers, and profiling the chain-length distribution of inulin-type fructans. ablelab.euthermofisher.com It is considered one of the most powerful tools for characterizing these molecules. researchgate.netthermofisher.com

Research Findings: HPAEC-PAD has been successfully used to monitor the fermentation of FOS and inulin (B196767) by bifidobacteria, demonstrating its ability to track changes in the molecular weight distribution of these prebiotics. nih.gov The method can resolve fructans with a DP ranging from 3 (1-kestose) up to 60. nih.gov In studies on honey adulteration, HPAEC-PAD showed a greater capacity for separating and quantifying sugars compared to the official HPLC-RI method. mdpi.com The use of columns like the CarboPac series (e.g., PA100, PA200) is common for these applications, enabling the separation of individual oligosaccharides in FOS samples. thermofisher.comnih.gov

Table 2: HPAEC-PAD System Configuration for Inulin-Type Fructan Analysis

Component Specification Source(s)
Column Dionex CarboPac PA100 or PA200 thermofisher.comnih.govmdpi.com
Eluent A 100 - 150 mM Sodium Hydroxide (NaOH) researchgate.net
Eluent B 400 - 500 mM Sodium Acetate (NaOAc) in 150 mM NaOH researchgate.net
Elution Mode Gradient researchgate.netnih.gov
Detection Pulsed Amperometric Detection (PAD) with gold electrode ablelab.euresearchgate.net
Application Separation and quantification of FOS by degree of polymerization (DP) ablelab.eunih.gov

Thin Layer Chromatography (TLC) for Qualitative Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method well-suited for the qualitative analysis and screening of fructooligosaccharides like this compound. akjournals.commedcraveonline.com The technique separates compounds based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel plate) and a mobile phase (a solvent system). medcraveonline.comnih.gov For carbohydrate analysis, silica gel plates, sometimes impregnated with a buffer like sodium acetate, are commonly used. akjournals.comresearchgate.net

After developing the chromatogram by allowing the mobile phase to ascend the plate, the separated spots are visualized using a spray reagent. researchgate.net Common visualization reagents for fructans include a diphenylamine-aniline-phosphoric acid solution or a urea-phosphoric acid spray, which produce colored spots upon heating. akjournals.comresearchgate.net By comparing the retention factor (Rf) values of the sample components to those of known standards (like fructose, sucrose, kestose, and nystose), a qualitative identification of this compound can be made. researchgate.net While primarily qualitative, TLC can be adapted for semi-quantitative analysis using densitometry. akjournals.comtubitak.gov.tr

Research Findings: Different solvent systems have been optimized for the separation of FOS. A common mobile phase consists of a mixture of butanol, ethanol (B145695), and water (e.g., 5:3:2, v/v/v). akjournals.comresearchgate.net Another system uses propanol, ethyl acetate, and water (2:2:1, v/v/v). ayurvedjournal.com For enhanced separation on HPTLC plates, multiple developments can be performed. akjournals.com The detection of FOS is often achieved with reagents that react with ketoses, such as the diphenylamine-aniline reagent, which provides specificity for fructose-containing oligosaccharides. akjournals.comresearchgate.net

Table 3: Common Systems for TLC Analysis of Fructooligosaccharides

Parameter Description Source(s)
Stationary Phase Silica Gel 60 plates (sometimes impregnated with 0.02 M sodium acetate) akjournals.comnih.gov
Mobile Phase Butanol-ethanol-water (5:3:2, v/v/v) or Propanol-ethyl acetate-water (2:2:1, v/v/v) akjournals.comresearchgate.netayurvedjournal.com
Visualization Reagent Diphenylamine-aniline-phosphoric acid solution akjournals.comresearchgate.net
Analysis Type Primarily qualitative, semi-quantitative with densitometry nih.govtubitak.gov.tr

Gas Liquid Chromatography (GLC) for Oligosaccharide Derivatives

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a high-resolution technique used for the analysis of volatile compounds. researchgate.net Since carbohydrates like this compound are non-volatile, they must first be chemically modified into volatile derivatives before analysis. restek.comnih.gov Common derivatization methods include trimethylsilylation to form trimethylsilyl (B98337) (TMS) ethers or reduction followed by acetylation to form alditol acetates. researchgate.netrestek.comcerealsgrains.org

The derivatized sample is injected into the GC, where it is vaporized and separated in a capillary column based on the compounds' boiling points and interactions with the stationary phase. researchgate.net A Flame Ionization Detector (FID) is typically used for quantification. nih.gov GC offers very high resolution, making it suitable for analyzing complex mixtures of oligosaccharide isomers. researchgate.net The analysis of TMS derivatives of this compound has been identified as a method to detect honey adulteration with high-fructose inulin syrups, as this compound is a specific marker for these syrups and is not naturally present in honey. researchgate.net

Research Findings: The derivatization process is a critical step. For TMS derivatization, reagents like hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMSC) in pyridine (B92270) are used. nih.gov An alternative, the alditol acetate method, involves reduction of the sugar to its corresponding sugar alcohol (alditol) followed by acetylation. researchgate.netrestek.com GC-MS (Gas Chromatography-Mass Spectrometry) can be coupled to provide structural information and confirm the identity of the derivatized peaks. researchgate.net this compound has been successfully identified and quantified as a TMS derivative, serving as a unique marker for certain food adulterants. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Conformation

While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive structural elucidation of molecules like this compound. Spectroscopic techniques provide detailed information about the atomic composition, connectivity, and spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of carbohydrates in solution. nih.govwikipedia.org It provides unambiguous information about the monosaccharide composition, the sequence of residues, the position and anomeric configuration (α or β) of the glycosidic linkages, and the three-dimensional conformation of the molecule. nih.govunimo.it Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assemble the structural puzzle. nih.govdiva-portal.org

For this compound, which is composed of three fructose units, NMR confirms the β-(2→1) linkages between the fructofuranosyl units. mendeley.com The ¹³C NMR spectrum is particularly informative, with characteristic chemical shifts for the anomeric carbons and other carbon atoms in the fructose rings. tandfonline.com The chemical shift data allows for the differentiation between the internal and terminal fructose residues and determination of the ring form (furanose vs. pyranose) of the terminal reducing unit. mendeley.comtandfonline.com Analysis of through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations provides definitive proof of connectivity and stereochemistry. unimo.itnih.gov

Table 4: Representative ¹³C-NMR Chemical Shifts (ppm) for this compound

Carbon Atom This compound (in D₂O) Reference β-D-Fructopyranose Reference Internal Fructofuranosyl (Inulin) Source(s)
Terminal Fp (C1) 64.33 64.71 - tandfonline.com
Terminal Fp (C2) 98.64 98.88 - tandfonline.com
Terminal Fp (C3) 68.95 69.17 - tandfonline.com
Terminal Fp (C4) 70.33 70.55 - tandfonline.com
Terminal Fp (C5) 69.94 70.16 - tandfonline.com
Terminal Fp (C6) 64.71 64.33 - tandfonline.com
Internal Ff (C1) 62.72 - 62.7 tandfonline.com
Internal Ff (C2) 104.70 - 104.6 tandfonline.com
Internal Ff (C3) 77.80 - 77.8 tandfonline.com
Internal Ff (C4) 75.88 - 75.9 tandfonline.com
Internal Ff (C5) 81.33 - 81.3 tandfonline.com
Internal Ff (C6) 63.81 - 63.8 tandfonline.com

Fp = Fructopyranose (reducing end); Ff = Fructofuranose (non-reducing units). Assignments for some signals may be interchangeable.

Table 5: List of Chemical Compounds

Compound Name
1-kestose (B104855)
Acetic acid
Acetone
Acetonitrile (B52724)
Alditol acetates
Alumina
Aniline
Butanol
Diphenylamine
Ethanol
Ethyl acetate
Formic acid
Fructan
Fructooligosaccharide (FOS)
Fructose
Fructofuranosylnystose
Gas
Glucose
Hexamethyldisilazane (HMDS)
Hexane
Inulin
Inulobiose (B1615858)
This compound
Isopropanol
Maltodextrin
Methanol
Nystose
Pentane
Phosphoric acid
Propanol
Pyridine
Rhamnose
Silica gel
Sodium acetate
Sodium hydroxide
Sucrose
Tetrahydrofuran (THF)
Toluene
Triethylamine
Trifluoroacetic acid (TFA)
Trimethylchlorosilane (TMSC)
Trimethylsilyl (TMS) ethers
Urea

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. Soft ionization techniques are particularly well-suited for the analysis of thermally labile molecules like oligosaccharides.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing macromolecules from a liquid solution. wikipedia.orglibretexts.org In ESI-MS, a high voltage is applied to a liquid to generate an aerosol of charged droplets, which then desolvate to produce gaseous ions with very little fragmentation. wikipedia.org This makes it ideal for observing the molecular ion of this compound, typically as a pseudomolecular ion such as [M+Na]⁺ or [M-H]⁻. researchgate.net

When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information. nih.gov By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns are produced that can help to elucidate the sequence and linkage of the monosaccharide units. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique widely used for the analysis of large, non-volatile molecules. plos.orgmsesupplies.com In this method, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. mdpi.com The time it takes for the resulting ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for accurate molecular weight determination. msesupplies.com

MALDI-TOF MS is particularly useful for the rapid analysis of oligosaccharide mixtures and has been successfully applied to the characterization of inulo-oligosaccharides. researchgate.net For this compound, MALDI-TOF MS would be expected to show a prominent peak corresponding to the sodiated molecule, [M+Na]⁺, confirming its molecular weight of 504.4 g/mol .

Quantitative Enzymatic and Colorimetric Assays

In addition to chromatographic and spectroscopic methods, enzymatic and colorimetric assays provide a straightforward and often high-throughput means of quantifying specific types of sugars, including the reducing end of this compound.

The 3,5-dinitrosalicylic acid (DNS) method is a widely used colorimetric assay for the quantification of reducing sugars. sciencevivid.comscielo.br The principle of the assay is based on the reduction of DNS by the free carbonyl group (aldehyde or ketone) of a reducing sugar under alkaline conditions. nih.gov

In this reaction, the 3,5-dinitrosalicylic acid is reduced to 3-amino-5-nitrosalicylic acid, which has a characteristic red-brown color. sciencevivid.com The intensity of this color, which is directly proportional to the concentration of the reducing sugar, is measured spectrophotometrically at a wavelength of 540 nm. sciencevivid.comksu.edu.sa

Since this compound possesses a reducing end (the β-D-fructopyranose unit), the DNS method can be used to estimate its concentration. unibuc.ro A standard curve is typically generated using a known concentration of a standard reducing sugar, such as glucose, and the concentration of this compound in an unknown sample is determined by comparing its absorbance to the standard curve. sciencevivid.com It is important to note that the DNS assay is not specific to a particular reducing sugar and can be subject to interference from other reducing substances that may be present in the sample. nih.gov

Specific Enzymatic Assays for this compound Content

The quantification of this compound, a key inulooligosaccharide (IOS), relies on highly specific enzymatic methods that leverage the precise catalytic action of certain enzymes. These assays are fundamental in research and industrial settings for determining the concentration of this compound in various samples, often following the enzymatic hydrolysis of inulin. The primary enzymes employed for this purpose are endo-inulinases, which specifically cleave the internal β-(2,1)-fructofuranosidic linkages within the inulin polymer.

The general principle of these assays involves the controlled enzymatic hydrolysis of a fructan-containing substrate, such as inulin, by an endo-inulinase. This reaction specifically generates a mixture of inulooligosaccharides, with this compound often being a principal product alongside inulotetraose and inulopentaose. nih.govjmb.or.kr The subsequent quantification of the produced this compound is typically achieved through chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which separates the individual oligosaccharides for accurate measurement. jmb.or.kr Therefore, the "enzymatic assay" for this compound content is a two-step process: specific enzymatic production followed by analytical quantification.

Endo-inulinases (EC 3.2.1.7) are the cornerstone of this analytical approach. These enzymes randomly hydrolyze the internal fructose-fructose bonds in inulin, distinguishing them from exo-inulinases that cleave single fructose units from the non-reducing end. nih.govjmb.or.kr The specificity of endo-inulinases ensures the targeted production of short-chain oligosaccharides like this compound. The choice of microbial source for the endo-inulinase is critical, as enzymes from different organisms exhibit varying product profiles and efficiencies. For instance, endo-inulinase from Aspergillus niger has been shown to be effective in producing significant quantities of this compound. core.ac.ukmegazyme.com

A typical assay protocol begins with the incubation of the sample, potentially containing inulin or other fructans, with a purified endo-inulinase under optimized conditions. Key reaction parameters that are controlled include pH, temperature, substrate concentration, and incubation time, as these factors significantly influence the yield and composition of the resulting oligosaccharide mixture. nih.govnih.gov Following the enzymatic reaction, the mixture is analyzed to quantify the liberated this compound.

Research has focused on optimizing these conditions to maximize the yield of specific inulooligosaccharides. For example, one study utilizing a crude endoinulinase from Aspergillus niger established optimal conditions for producing high yields of IOS. core.ac.uk The findings from this research highlight the concentrations of different inulooligosaccharides produced under these optimized parameters.

Table 1: Inulooligosaccharide (IOS) Yield from Inulin Hydrolysis by Aspergillus niger Endoinulinase

InulooligosaccharideAbbreviationConcentration (mM)
This compoundF370.3
InulotetraoseF438.8
InulopentaoseF53.5

This table details the concentrations of major inulooligosaccharides produced under optimized enzymatic hydrolysis conditions (60°C, 150 g/L inulin concentration, 48 h incubation, pH 6.0, and 60 U/ml enzyme dosage). core.ac.uk The data demonstrates the high specificity of the endoinulinase in generating this compound as a primary product.

Further advancements in enzymatic assays include the use of coupled enzyme systems, often found in commercially available kits for the analysis of total fructans. The Megazyme Fructan Assay Kit (K-FRUC), for example, employs a mixture of highly purified enzymes, including endo-inulinase and endo-levanase, to hydrolyze all fructan types completely to their constituent monosaccharides, D-glucose and D-fructose. megazyme.comthermalindo.com The total amount of these monosaccharides is then determined spectrophotometrically through a series of coupled reactions involving phosphoglucose (B3042753) isomerase, aldose reductase, and β-NADP⁺. While this specific kit measures total fructan content rather than individual oligosaccharides, the principle of using a cascade of specific enzymes represents a sophisticated analytical methodology that could be adapted for more targeted assays. sigmaaldrich.comnih.gov

The kinetic properties of the endo-inulinases themselves are also a subject of detailed study to better understand and optimize their use in these assays. The Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) of these enzymes with inulin as a substrate are determined to characterize the enzyme's affinity and catalytic efficiency, which is vital for designing robust and reproducible quantitative methods. jmb.or.krmdpi.com

Table 2: Kinetic Parameters of Selected Inulinases

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (µM/min)
Kluyveromyces marxianus YS-1 (Exo-inulinase)Inulin3.47.6
Kluyveromyces marxianus YS-1 (Exo-inulinase)Sucrose25.316.6
Aspergillus wentii (Crude Inulinase)Inulin0.16134*

*Vmax reported in mmol/ml/min. This table presents the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for inulinases from different microbial sources, illustrating their affinity for various substrates. jmb.or.krdergipark.org.tr A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

Computational and Molecular Modeling Studies of Inulotriose Systems

In Silico Characterization of Enzyme-Inulotriose Interactions

The precise interaction between an enzyme and its substrate is fundamental to its catalytic activity and specificity. In silico methods, particularly molecular docking, are extensively used to model and analyze these interactions, offering a detailed view of the binding process.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as inulotriose) when bound to a second (a receptor, such as an inulinase) to form a stable complex. nih.gov This method is instrumental in understanding how this compound and other inulooligosaccharides (IOS) fit into the active site of inulinases.

Docking studies have been performed to simulate the binding of various oligosaccharides to both endo- and exo-inulinases. For instance, to assess enzyme-substrate interactions in endo-inulinases, substrates like kestopentaose have been docked into the active sites of modeled enzymes. plos.orgnih.gov Such simulations revealed a consistent interaction pattern between the substrate and the subsites surrounding the conserved glutamate (B1630785) residue, which acts as a catalytic nucleophile. plos.orgnih.gov

In a comprehensive study, molecular docking was used to analyze the binding of inulooligosaccharides with chain lengths from two to eight fructose (B13574) units into the active site of Aspergillus ficuum endo-inulinase. acs.org This allowed for the simulation of the internal binding of the oligosaccharide chain, providing insights into the positioning of individual fructosyl residues within the catalytic site. acs.org The results from these simulations help in understanding the structural basis for the endo-acting mechanism, which involves the random cleavage of internal β-(2,1) linkages in inulin (B196767) to produce smaller oligosaccharides like this compound and inulotetraose. psu.eduulisboa.pt

The difference in the size and shape of the active site between endo- and exo-inulinases is a key determinant of their distinct mechanisms. Docking studies have highlighted that the catalytic site of endo-inulinases is a wide cavity or groove, capable of accommodating the long chain of inulin internally. psu.eduresearchgate.net In contrast, the active site of exo-inulinases is often a smaller, pocket-shaped cleft that only allows the terminal fructose unit of the substrate to enter for cleavage. researchgate.net

A direct outcome of molecular docking simulations is the identification of key amino acid residues that form critical interactions—such as hydrogen bonds and van der Waals forces—with the substrate. These residues are essential for stabilizing the substrate in the correct orientation for catalysis.

Site-directed mutagenesis experiments, guided by docking results, have confirmed the roles of several key residues in substrate binding and specificity in the glycoside hydrolase family 32 (GH32), to which inulinases belong. psu.edu For endo-inulinases, three catalytic residues (a nucleophile, a proton donor, and a transition state stabilizer) are typically conserved; in A. ficuum INU2, these are Glu43, Asp176, and Glu233. psu.edu

Beyond the catalytic triad (B1167595), other residues forming the active site cavity play crucial roles. Docking studies on A. ficuum endo-inulinase identified an enlarged cavity formed by a conserved W-M-N-D-P-N-G motif. psu.edu Within this motif, residue Trp40 (W40) was found to be essential for activity. psu.edu Further investigation of 12 residues around this cavity through site-directed mutagenesis revealed their importance. For example, mutating Asparagine 42 to Glycine (N42G) altered the enzyme's product specificity, leading to a higher yield of inulotetraose compared to this compound, likely by enlarging the substrate cavity. psu.edu This demonstrates the subtle but critical role of individual residues in determining the precise outcome of the enzymatic reaction.

In another study focusing on an exo-inulinase from Penicillium sp. TN-88, docking with fructose-6-phosphate (B1210287) identified Asp-22, Asp-128, Asp-179, and Ser-84 as the conserved amino acids involved in substrate interaction. nih.gov

Table 1: Critical Amino Acid Residues in Inulinase-Substrate Interaction Identified via Computational Studies
Enzyme (Source)ResidueProposed Role/FindingReference
Endo-inulinase (Aspergillus ficuum)Glu43, Asp176, Glu233Catalytic triad essential for hydrolysis. psu.edu
Endo-inulinase (Aspergillus ficuum)Trp40Part of a conserved motif; essential for activity. psu.edu
Endo-inulinase (Aspergillus ficuum)Asn42Influences product specificity; N42G mutation favored inulotetraose over this compound. psu.edu
Exo-inulinase (Penicillium sp. TN-88)Asp22, Asp128, Asp179, Ser84Conserved residues involved in binding fructose-6-phosphate. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static snapshot of the enzyme-substrate complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. ebsco.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on conformational changes, flexibility, and the stability of interactions. ebsco.comnih.gov

MD simulations are used to explore the conformational landscape of oligosaccharide chains like this compound, both in solution and when bound to an enzyme. These simulations can reveal the flexibility of the glycosidic linkages and the preferred three-dimensional shapes of the molecule. Understanding the conformational properties of the substrate is crucial, as the enzyme must recognize and bind a specific conformer to proceed with catalysis. The construction of inulooligosaccharide chain models for these simulations often utilizes force fields specifically designed for carbohydrates, such as Glycam. acs.org

A primary application of MD simulations in this field is to assess the stability and flexibility of the enzyme-oligosaccharide complex predicted by docking. nih.govmdpi.com By simulating the complex over nanoseconds to microseconds, researchers can observe whether the substrate remains stably bound in the active site or if significant conformational changes occur. nih.gov

For instance, MD simulations of A. ficuum endo-inulinase complexed with inulooligosaccharides were run for 100 nanoseconds to evaluate the stability of the docked poses. acs.org These simulations take into account environmental factors such as temperature, pH (protonation states of residues), and the explicit presence of water molecules, providing a more realistic representation of the biological system. acs.org Analysis of the simulation trajectory can reveal the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the enzyme.

Homology Modeling and De Novo Structure Prediction of Inulinases

Experimentally determining the three-dimensional structure of every enzyme of interest using methods like X-ray crystallography is not always feasible. Computational structure prediction methods, including homology modeling and de novo prediction, provide viable alternatives for obtaining structural models of inulinases. plos.orge3sys.com.br

Homology modeling, the most common approach, builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.govfrontiersin.org Numerous studies have successfully modeled both exo- and endo-inulinases using this method, frequently employing the SWISS-MODEL server. nih.govplos.orgfrontiersin.orgcnif.cn The crystal structure of exo-inulinase from Aspergillus awamori (PDB ID: 1Y4W) and endo-inulinase from Aspergillus ficuum (PDB ID: 3SC7) have served as common templates for these efforts. plos.orgacs.orgfrontiersin.org

The quality of the generated models is a critical aspect and is assessed using various validation tools. Programs like PROCHECK are used to evaluate the stereochemical quality of the model by generating a Ramachandran plot, while tools like VERIFY3D assess the compatibility of the 3D model with its own amino acid sequence. frontiersin.org A high-quality model will have a large percentage of its residues in the most favored regions of the Ramachandran plot and high VERIFY3D scores. frontiersin.org

For proteins that lack suitable templates, de novo or ab initio structure prediction methods can be used. These methods predict the structure from the sequence alone, without relying on a template. In a large-scale in silico search for novel endo-inulinases, researchers first used homology modeling and then corroborated the models using the de novo prediction server Bhageerath H, ensuring a higher level of confidence in the predicted structures. plos.orgnih.gov

Table 2: Examples of Homology Modeling Studies on Inulinases
Target EnzymeModeling Software/ServerTemplate PDB IDTemplate SourceSequence Identity (%)Reference
Exo-inulinase (InuAMN8)SWISS-MODEL1Y4WAspergillus awamori42.1 frontiersin.org
Endo-inulinase (Penicillium sp.)SWISS-MODELNot SpecifiedNot SpecifiedNot Specified nih.gov
Fungal endo-inulinases (61 models)SWISS-MODEL, Bhageerath H3SC7Aspergillus ficuum>60 plos.orgnih.gov
Endo-inulinase (Lipomyces starkeyi)SWISS-MODELNot SpecifiedNot SpecifiedNot Specified cnif.cn

Biotechnological Production and Industrial Research Applications

Microbial Fermentation Strategies for Inulinase (B15287414) Production

Inulinase can be produced by a variety of microorganisms, including fungi, yeast, and bacteria. srce.hrnih.gov Among these, filamentous fungi like Aspergillus and yeasts such as Kluyveromyces are often preferred for commercial production. nih.govresearchgate.net The production of this industrially significant enzyme is typically achieved through submerged fermentation (SmF) or solid-state fermentation (SSF). nih.govnih.gov

Submerged fermentation (SmF) involves the cultivation of microorganisms in a liquid nutrient medium. It is a widely used technique for microbial inulinase production due to its ease of control and sterilization. nih.gov However, solid-state fermentation (SSF), where microorganisms grow on a solid substrate with low moisture content, presents several advantages. nih.govnih.gov These benefits include potentially higher enzyme yields, greater product stability, lower production costs, and reduced energy consumption. nih.govnih.gov

Despite its advantages, SSF poses challenges in controlling fermentation conditions compared to SmF. nih.gov The choice between SmF and SSF often depends on the specific microbial strain and the desired outcomes. For instance, one study found that Aspergillus niger produced higher inulinase levels in SmF (61 U/ml) compared to SSF (52 U/ml) using banana peel as a substrate. ijsrp.orgijsrp.org Conversely, research on Penicillium citrinum ESS demonstrated higher inulinase yields in SSF than in SmF when using either inulin (B196767) or sucrose (B13894) as the carbon source. thescipub.com

Fermentation TypeAdvantagesDisadvantages
Submerged (SmF) Easier to control and sterilize. nih.govMay have lower yields and product stability compared to SSF. nih.gov
Solid-State (SSF) Higher yield and product stability, lower production cost, reduced energy consumption. nih.govDifficult to control fermentation conditions. nih.gov

Optimizing fermentation parameters is crucial for maximizing inulinase activity and productivity. Key factors influencing enzyme production include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and incubation time. ijpab.comelsevier.es

Inulin itself is an effective inducer for inulinase production, but due to its cost, researchers have explored various low-cost agro-industrial residues as alternative substrates. nih.gov These include materials like banana peel, wheat bran, and sugarcane bagasse. nih.govijsrp.org The choice of carbon source significantly impacts enzyme yield, with studies showing that inulin often leads to higher activity compared to other sugars like sucrose. ijsrp.org For example, Aspergillus niger showed higher inulinase activity with inulin (72 U/ml) as a carbon source compared to sucrose (67 U/ml). ijsrp.org

Nitrogen sources also play a vital role. Organic nitrogen sources like yeast extract and peptone have been shown to enhance inulinase production. ijsrp.orgresearchgate.net The optimization of physical parameters is also critical. For instance, the optimal pH for inulinase production by Aspergillus niger has been identified as 5.4, with an optimal temperature of 37°C. ijsrp.orgijsrp.org Statistical methods, such as Response Surface Methodology (RSM), are often employed to systematically optimize these multiple interdependent variables to achieve the highest possible enzyme yield. elsevier.es

ParameterOptimal Condition/FindingSource
Carbon Source Inulin is a potent inducer. nih.gov Chicory root and dahlia tubers are effective raw materials. researchgate.netmdpi.com nih.govresearchgate.netmdpi.com
Nitrogen Source Yeast extract and tryptone often enhance production. ijsrp.orgscirp.org ijsrp.orgscirp.org
pH Often acidic to neutral, e.g., pH 5.0-6.5 for various fungi. thescipub.commdpi.comuobaghdad.edu.iq thescipub.commdpi.comuobaghdad.edu.iq
Temperature Typically mesophilic, e.g., 30-37°C for many fungal strains. ijsrp.orguobaghdad.edu.iq ijsrp.orguobaghdad.edu.iq

Large-Scale Bioconversion Processes for Inulotriose Production

The industrial production of this compound involves the enzymatic hydrolysis of inulin on a large scale. This process requires carefully designed bioreactors and efficient downstream processing to isolate and purify the final product.

The enzymatic hydrolysis of inulin is typically carried out in bioreactors. nih.gov Both batch and fed-batch reactors are used, with the goal of maximizing the reactor's productivity while managing enzyme consumption. mdpi.com The use of immobilized enzymes, where the inulinase is fixed onto a solid support, is a common strategy in reactor design. researchgate.net Immobilization offers several advantages, including enzyme reusability, enhanced stability, and simplified product separation. core.ac.uk

Packed-bed bioreactors with immobilized enzymes are a popular configuration for continuous inulin hydrolysis. researchgate.net In such systems, an inulin solution is passed through a column packed with beads containing the immobilized inulinase. researchgate.net The design and operation of these reactors involve optimizing parameters such as pH, temperature, and the flow rate of the inulin solution to achieve efficient conversion to fructo-oligosaccharides, including this compound. mdpi.comresearchgate.net For instance, the endoinulinase from Aspergillus niger has been immobilized and used in batch systems to achieve a high yield of fructo-oligosaccharides. researchgate.net

Following the enzymatic hydrolysis of inulin, the resulting mixture contains this compound, other inulo-oligosaccharides, fructose (B13574), glucose, and any unreacted inulin. springernature.comresearchgate.net The downstream processing aims to separate and purify the this compound from this complex mixture.

Several techniques are employed for the purification of fructo-oligosaccharides. springernature.com These include:

Activated Charcoal Chromatography: This method can be used to separate different oligosaccharides. For example, it has been used to achieve 94% purity of 1-kestose (B104855) from a garlic extract. researchgate.net

Ion-Exchange Resins: These are used to remove charged molecules and salts from the mixture. springernature.commdpi.com

Size-Exclusion Chromatography: This technique separates molecules based on their size, which is effective for separating oligosaccharides of different chain lengths. mdpi.com

Membrane Filtration: Nanofiltration membranes have shown promise in efficiently separating glucose, fructose, and sucrose from fructo-oligosaccharides. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC): This method, sometimes coupled with pre-column derivatization, has been shown to be efficient for the separation and purification of FOS, offering good sample loading and simple operation. mdpi.com

These purification strategies are essential for obtaining high-purity this compound for research and specialized applications. neogen.commegazyme.com

Research on this compound as a Precursor for Other Biochemical Products (excluding direct health benefits)

This compound, as a defined oligosaccharide, serves as a valuable starting material or precursor in various biochemical research applications. neogen.com Its primary role in this context is as a substrate for studying the activity and specificity of inulin-degrading enzymes. neogen.commegazyme.com

Furthermore, the controlled production of this compound and other inulo-oligosaccharides is a key step in developing functional food ingredients. mdpi.comnih.gov Research has also explored the use of inulin and its hydrolysis products, which would include this compound, as fermentation feedstocks for the production of other valuable chemicals. While much of this research focuses on the complete hydrolysis to fructose for producing biofuels like ethanol (B145695) or other platform chemicals like citric acid and butanediol, the direct fermentation of inulo-oligosaccharides is also a field of study. nih.govnih.gov For instance, a strain of Streptomyces rochei has been identified that can produce this compound as the main end product from inulin, achieving a yield of over 70%. oup.comoup.com This demonstrates the potential for targeted microbial processes to generate specific oligosaccharides for further conversion or application.

Genetic and Enzyme Engineering for Inulotriose Research Enhancement

Molecular Cloning and Heterologous Expression of Inulinase (B15287414) Genes

The journey towards enhanced inulotriose production often begins with the identification and isolation of genes encoding inulin-degrading enzymes, known as inulinases. While many microorganisms naturally produce these enzymes, their native activities are often limited. sci-hub.se A pivotal strategy to overcome this is molecular cloning, where the inulinase gene from a promising source is isolated and then introduced into a more robust and efficient host organism for mass production, a process known as heterologous expression.

One of the most favored host systems for this purpose is the methylotrophic yeast Pichia pastoris. sci-hub.se This organism offers several advantages, including a high capacity for protein expression, rapid growth, and suitability for high-density fermentation. sci-hub.se For instance, an endo-inulinase gene from Fusarium oxysporum was successfully cloned and expressed in Pichia pastoris. sci-hub.se Through genetic modifications like C-terminal truncation and mutation of sites susceptible to protease degradation, researchers achieved a remarkable expression level of 1,650 ± 85 U/mL in a pilot-scale bioreactor. sci-hub.se This high level of activity is crucial for the industrial-scale hydrolysis of inulin (B196767) into valuable oligosaccharides. sci-hub.se

Similarly, the inulinase gene from Cryptococcus aureus has been expressed in Saccharomyces cerevisiae, yielding an activity of 16.3 U/mL. sci-hub.se While lower than the levels achieved in Pichia, this still represents a significant improvement over the typically low activities found in environmental isolates, such as the 2 U/mL observed in some Penicillium strains. sci-hub.se

The bacterium Escherichia coli is another common host for heterologous expression. jmb.or.kr For example, the endoinulinase gene (inuI) from Pseudomonas mucidolens was cloned and constitutively expressed in E. coli for the production of inulooligosaccharides (IOSs). jmb.or.kr In another study, the inu gene from Lacticaseibacillus paracasei DSM 23505, which encodes an exoinulinase, was cloned into E. coli Stellar™ and subsequently into Bacillus licheniformis 24. mdpi.com The full-length gene expressed in B. licheniformis resulted in an eightfold higher inulinase activity compared to the wild type. mdpi.com

These examples underscore the power of molecular cloning and heterologous expression to significantly boost the production of inulinases, a critical first step towards efficient this compound synthesis.

Rational Design and Directed Evolution of Fructosyltransferases and Inulinases for Tailored Specificity

Beyond simply overproducing enzymes, researchers are actively re-engineering them to be more efficient and specific for this compound production. Two primary strategies dominate this area: rational design and directed evolution.

Rational design involves making specific, knowledge-based changes to an enzyme's amino acid sequence to alter its function. nih.gov This approach relies on a detailed understanding of the enzyme's three-dimensional structure and the roles of key amino acid residues in its active site. nih.govacs.org For instance, studies on fructosyltransferases have revealed that the specificity for the type of glycosidic bond formed can be altered by single amino acid changes. uu.nl The evolution of fructosyltransferases from vacuolar invertases is thought to have occurred through such small mutational steps. uu.nl Research on the endo-inulinase INU2 from Aspergillus ficuum has shown that specific amino acids, like asparagine 42, play a crucial role in its activity and specificity for producing this compound and inulotetraose. researchgate.netresearchgate.net By understanding these structure-function relationships, scientists can engineer enzymes to favor the production of specific oligosaccharides like this compound. nih.gov

Directed evolution , on the other hand, mimics the process of natural selection in the laboratory. nih.gov It involves creating large libraries of mutant enzyme variants and then screening them for a desired property, such as improved production of a specific product. researchgate.net This technique was successfully applied to an endoinulinase from the fungus Talaromyces purpureogenus. nih.gov The directed evolution approach led to enzyme variants with up to a five-fold improvement in soluble enzyme production. nih.gov Importantly, the reaction with these evolved enzymes yielded a product mixture where the main component (57%) was an oligosaccharide with a degree of polymerization of 3 (DP3), which corresponds to this compound. nih.gov This was a pioneering application of directed evolution to enhance the production of inulooligosaccharides. researchgate.netnih.gov

These engineering strategies are not mutually exclusive and can be combined. Insights from rational design can guide the creation of more focused mutant libraries for directed evolution, accelerating the development of highly specific and efficient enzymes for this compound synthesis. mdpi.com

Metabolic Engineering Approaches for Optimized this compound Biosynthesis in Host Organisms

Metabolic engineering takes a broader view, aiming to optimize the entire cellular factory for the production of a target compound like this compound. nih.gov This involves modifying the host organism's metabolic pathways to channel more resources towards the desired product and reduce the formation of unwanted byproducts. nih.govmdpi.com

This can be achieved by introducing new metabolic pathways or manipulating existing ones. nih.gov For example, a key strategy is the overexpression of genes involved in the synthesis of the target molecule. mdpi.com In the context of this compound, this would involve not only expressing a highly active and specific inulinase but also potentially modifying pathways that consume the precursor (inulin) or the product (this compound).

A powerful application of metabolic engineering is the development of whole-cell biocatalysts. For instance, Saccharomyces cerevisiae has been engineered to display endoinulinase on its cell surface. jmb.or.kr This creates a "living catalyst" that can directly convert inulin to inulooligosaccharides, including this compound, simplifying the production process by eliminating the need for enzyme purification. jmb.or.kr

Furthermore, metabolic engineering can be used to enable a host organism to utilize a raw substrate like inulin, which it might not naturally consume, and convert it into a valuable product. Bacillus amyloliquefaciens, for example, was engineered to produce L-ornithine from inulin. frontiersin.org This involved leveraging the bacterium's natural ability to degrade inulin and re-routing its central metabolism towards the synthesis of the desired amino acid. frontiersin.org A similar approach could be envisioned for this compound, where a host organism is engineered to efficiently take up inulin and secrete this compound.

By redesigning the metabolic landscape of microorganisms, researchers can create highly efficient and specialized cellular factories for the sustainable and high-yield production of this compound. nih.govmdpi.com

Future Directions in Inulotriose Academic Research

Exploration of Novel Enzymatic Systems for Inulotriose Synthesis and Modification

The biotechnological production of this compound predominantly relies on the enzymatic hydrolysis of inulin (B196767), a longer polysaccharide. srce.hr The primary enzymes used are endo-inulinases, which cleave internal β-(2,1) linkages within the inulin chain to release short-chain inulo-oligosaccharides (IOS), including this compound. frontiersin.orgfrontiersin.org Future research is aimed at discovering and engineering more efficient and specific enzymatic systems to optimize this process.

A significant challenge in this compound production is the presence of exo-inulinase activity in many commercial enzyme preparations. frontiersin.org Exo-inulinases cleave terminal fructose (B13574) units, leading to the unwanted production of fructose as a major by-product. frontiersin.org A key research direction is the development of methods to isolate pure endo-inulinases or to find microbial strains that naturally produce endo-inulinases with minimal exo-activity. frontiersin.org For instance, a novel method using inulin-mediated ethanol (B145695) precipitation has been developed to effectively separate endo- and exo-inulinases from crude preparations of Aspergillus niger. frontiersin.org This allows for an enriched endo-inulinase fraction that can achieve high yields of IOS (around 94%), with a degree of polymerization ranging from 2 to 7. frontiersin.org

Researchers are also exploring novel microbial sources for these enzymes. While fungi from the Aspergillus genus are common commercial sources, bacteria such as Bacillus, Pseudomonas, and Streptomyces are also known to produce high levels of inulinases. srce.hrfrontiersin.org The discovery of new enzymes from diverse microorganisms could yield biocatalysts with improved properties, such as higher stability, different pH optima, or greater specificity for producing this compound. For example, an endo-inulinase from Lipomyces starkeyi has been characterized for its ability to produce this compound and inulotetraose as major products from inulin. researchgate.net

Furthermore, the concept of using multi-enzyme systems is gaining traction. A bi-enzymatic system combining levansucrase and endo-inulinase has been reported for the one-step production of both fructooligosaccharides and oligolevans from sucrose (B13894). researchgate.net Such innovative combinations of carbohydrate-modifying enzymes could open new pathways for the controlled synthesis and modification of specific oligosaccharides like this compound. researchgate.net

Enzyme TypeEC NumberSource Organism ExampleRole in this compound Research
Endo-inulinase3.2.1.7Aspergillus niger, Lipomyces starkeyiCatalyzes the internal hydrolysis of inulin to produce inulo-oligosaccharides, including this compound. frontiersin.orgresearchgate.net
Exo-inulinase3.2.1.80Aspergillus niger (often co-produced)Cleaves terminal fructose from inulin, an activity to be minimized for efficient this compound production. frontiersin.org
Fructosyltransferase (FTase)2.4.1.9Various plants and microorganismsInvolved in the synthesis of fructans; can be used in transfructosylation reactions to create specific oligosaccharides. mdpi.com
Levansucrase2.4.1.10Various bacteria (e.g., Bacillus subtilis)Used in combination with other enzymes in bi-enzymatic systems to synthesize novel oligosaccharides from sucrose. researchgate.net

Advanced Computational Approaches for Predictive Oligosaccharide Biochemistry

The biological function of oligosaccharides like this compound is intrinsically linked to their three-dimensional structure and flexibility. gu.segu.se However, due to their high degree of freedom and dynamic nature in solution, characterizing their conformations through experimental methods alone is challenging. rsc.org Computational approaches, particularly molecular dynamics (MD) simulations, are becoming indispensable tools for exploring the conformational landscapes of oligosaccharides. rsc.orgnih.gov

Several computational tools and force fields are being developed and refined for carbohydrate modeling. Force fields like GLYCAM, CHARMM, and AMBER are specifically parameterized to handle the unique chemical properties of sugars. acs.org Software such as GLYGAL uses genetic algorithms for conformational studies, while other tools like the Fast Sugar Structure Prediction Software (FSPS) offer automated, systematic searches of conformational space. researchgate.netacs.org These approaches can predict stable structures at a significantly lower computational cost than older methods. researchgate.net

A key future direction is the development of more accurate models that can predict not only the structure but also the interactions of oligosaccharides with other molecules, such as enzymes or receptors. nih.gov By simulating this compound within the binding site of an enzyme, researchers can gain insights into the mechanisms of synthesis and hydrolysis. gu.se Furthermore, these computational studies can guide the rational design of glycomimetics—molecules that mimic the structure of natural sugars but may have enhanced stability or bioactivity. gu.se

Computational Approach / ToolPrimary FunctionRelevance to this compound Research
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules over time.Predicts the dynamic conformations and flexibility of this compound in solution. rsc.org
Conformational AnalysisDetermines the preferred three-dimensional structures (conformations) of a molecule.Identifies the stable shapes of this compound, which is essential for understanding its function. nih.govox.ac.uk
Carbohydrate Force Fields (e.g., GLYCAM, CHARMM)A set of parameters used in MD simulations to describe the potential energy of the atoms in a carbohydrate.Enables accurate simulation of the physicochemical properties of this compound. acs.org
GLYGAL SoftwareUses a genetic algorithm for conformational searches of oligosaccharides.Provides a method for efficiently exploring the possible structures of this compound. gu.se
Free-Energy LandscapesMaps the energy of different molecular conformations to identify the most stable states.Helps classify and compare the conformational ensembles of this compound and related oligosaccharides. rsc.orgacs.org

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Metabolism

Understanding the complete metabolic journey of this compound in a biological system—from its synthesis and modification to its breakdown and interaction with host or microbial pathways—requires a holistic approach. The integration of multi-omics data (such as transcriptomics, proteomics, and metabolomics) offers a powerful strategy to achieve this comprehensive view. biorxiv.orgmdpi.com This systems biology approach moves beyond studying single components to analyzing the complex web of interactions that govern metabolic processes. plos.org

Future research will leverage these integrative pipelines to map out the metabolic fate of this compound. For instance, in the context of gut health, this compound is known to be a prebiotic, meaning it is selectively fermented by beneficial gut bacteria. cambridge.org By combining different omics datasets, researchers can dissect this process in unprecedented detail.

Transcriptomics (analyzing RNA) can reveal which bacterial genes are upregulated in the presence of this compound, pointing to the specific enzymes and transporters involved in its uptake and metabolism. biorxiv.org

Proteomics (analyzing proteins) can confirm the production of these enzymes, providing a direct link between gene expression and functional protein machinery. mdpi.com

Metabolomics (analyzing metabolites) can identify the breakdown products of this compound, such as short-chain fatty acids, and track how these metabolites influence other pathways in the host and microbiome. biorxiv.org

Computational pipelines like INTEGRATE and COMO are being developed to facilitate this complex data integration. plos.orgnih.gov These tools use genome-scale metabolic models as a scaffold to connect gene expression data with metabolic flux, predicting how changes at the genetic level translate into changes in metabolic activity. biorxiv.orgplos.org By applying such models, researchers can simulate the metabolism of this compound under different conditions and predict which metabolic pathways are most affected. This knowledge is crucial for understanding its health benefits and for developing targeted nutritional or therapeutic strategies. plos.org

Omics FieldData TypeInsight into this compound Metabolism
Transcriptomics RNA (Gene expression)Identifies the genes that are activated or deactivated in response to this compound, suggesting which enzymes and pathways are involved in its metabolism. biorxiv.org
Proteomics Proteins (Enzyme levels)Confirms the presence and abundance of the actual enzymes responsible for metabolizing this compound. mdpi.com
Metabolomics Metabolites (Small molecules)Measures the levels of this compound and its breakdown products, providing a direct snapshot of the metabolic consequences of its consumption. biorxiv.org
Multi-Omics Integration Combined datasetsCreates a comprehensive model of how this compound is processed and its downstream effects on the entire biological system. mdpi.complos.org

Q & A

Basic Research Questions

Q. What structural characteristics of Inulotriose influence its prebiotic activity, and how can these be experimentally validated?

  • Methodological Answer : Structural analysis via nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) can confirm the trisaccharide configuration (β-(2→1) fructosyl linkages). Prebiotic activity is validated using in vitro fermentation assays with probiotic strains (e.g., Bifidobacterium), measuring short-chain fatty acid (SCFA) production via gas chromatography .

Q. What enzymatic methods are most effective for synthesizing this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : Enzymatic synthesis using fructosyltransferases (e.g., from Aspergillus spp.) or inulinases under controlled pH (5.0–6.0) and temperature (50–60°C) optimizes yield. Kinetic studies using Michaelis-Menten parameters and HPLC monitoring can identify optimal substrate (e.g., inulin) concentrations and reaction times .

Q. How can researchers ensure the purity of this compound extracts during isolation from natural sources?

  • Methodological Answer : Combine ultrafiltration (molecular weight cutoff: 1–3 kDa) with preparative HPLC (amine-bonded column, acetonitrile/water mobile phase). Validate purity via mass spectrometry (MS) and compare retention times against standards .

Advanced Research Questions

Q. What experimental designs address contradictions in reported immunomodulatory effects of this compound across in vivo studies?

  • Methodological Answer : Discrepancies may arise from variations in animal models (e.g., murine vs. porcine), dosage (0.5–2.0 g/kg/day), or gut microbiota composition. A meta-analysis with standardized PICOT parameters (Population: specific pathogen-free mice; Intervention: dose-response; Comparison: placebo; Outcome: cytokine levels; Time: 4–8 weeks) can isolate confounding variables .

Q. How do molecular dynamics simulations clarify the interaction between this compound and gut epithelial receptors?

  • Methodological Answer : Use tools like GROMACS to simulate binding affinities to Toll-like receptors (TLRs) or C-type lectin receptors. Validate simulations with surface plasmon resonance (SPR) assays to measure real-time binding kinetics .

Q. What statistical approaches resolve variability in this compound’s fermentation kinetics across human microbiota samples?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual microbiota diversity. Use 16S rRNA sequencing to stratify participants by microbial composition and correlate with SCFA production rates via principal component analysis (PCA) .

Methodological Challenges & Data Interpretation

Q. How can researchers differentiate this compound’s effects from other fructooligosaccharides (FOS) in complex microbial communities?

  • Methodological Answer : Employ stable isotope probing (SIP) with ¹³C-labeled this compound to track its metabolism in fecal cultures. Metagenomic sequencing can identify species-specific utilization pathways (e.g., Bifidobacterium adolescentis vs. Lactobacillus spp.) .

Q. What in vitro models best predict this compound’s bioavailability in human trials?

  • Methodological Answer : Use a combination of Caco-2 cell monolayers (for intestinal absorption) and TIM-2 dynamic gut models. Validate with pharmacokinetic studies measuring plasma fructan levels post-administration .

Key Considerations for Research Design

  • Population Specificity : Define microbial baseline data (e.g., via 16S sequencing) to contextualize this compound’s effects .
  • Intervention Reproducibility : Standardize enzymatic synthesis protocols to ensure batch-to-batch consistency .
  • Data Contradictions : Use systematic reviews to harmonize outcomes across studies with heterogeneous designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.